molecular formula C14H12ClN3O3 B11569683 4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide

4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11569683
M. Wt: 305.71 g/mol
InChI Key: VTDIWYMLKAUHCQ-CAOOACKPSA-N
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Description

4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide is a chemical compound with the molecular formula C19H14ClN3O3. This compound is known for its unique structure, which includes a furan ring, a hydrazine moiety, and a benzamide group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-furylmethylene)hydrazine in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide can be compared with other similar compounds, such as:

    4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)carbonyl)phenylbenzenesulfonamide: This compound has a similar structure but includes a sulfonamide group, which may confer different chemical and biological properties.

    4-Chloro-N-(2-(2-(2,3-dichlorobenzylidene)hydrazino)carbonyl)phenylbenzenesulfonamide: This compound includes additional chlorine atoms, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C14H12ClN3O3/c15-11-5-3-10(4-6-11)14(20)16-9-13(19)18-17-8-12-2-1-7-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+

InChI Key

VTDIWYMLKAUHCQ-CAOOACKPSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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